molecular formula C7H10N2O B173664 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 10199-63-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B173664
CAS No.: 10199-63-0
M. Wt: 138.17 g/mol
InChI Key: XDYMIRMFIZXRQH-UHFFFAOYSA-N
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Description

“1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone” is a compound that has been mentioned in the context of various chemical studies . It is a derivative of the pyrazole class of compounds, which are known for their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been discussed in several studies . For instance, one study mentioned the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives . Another study discussed the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been analyzed in several studies . For example, one study mentioned that the indolizine ring system in a related compound is essentially planar .

Scientific Research Applications

Molecular Structure and Interactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone and its derivatives display nonplanar molecular structures with varying dihedral angles, forming weak intermolecular interactions like C-H...O, C-H...π, and π-π, as well as unusual trifurcated C-Cl...Cl-C contacts. These structural features are critical in the field of crystallography and materials science (Bustos et al., 2015).

Antimicrobial Properties

Compounds containing this compound have been synthesized and shown significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger (Raju et al., 2016).

Synthesis and Spectral Analysis

The solvent-free synthesis of 1 N-acetyl pyrazoles, including derivatives of this compound, has been achieved, highlighting their utility in organic synthesis. These compounds have been characterized through various spectral analyses, providing valuable insights for chemical and pharmaceutical research (Thirunarayanan & Sekar, 2016).

Fungicidal Activity

Novel derivatives containing this compound have been prepared and demonstrated moderate inhibitory activity against Gibberella zeae, a plant pathogenic fungus. This suggests potential applications in agriculture and plant protection (Liu et al., 2012).

Biological and Pharmacological Activities

Several derivatives of this compound have been synthesized and evaluated for their biological and pharmacological activities, including antibacterial and anticancer properties. This research contributes significantly to the development of new therapeutic agents (Kumar et al., 2014).

Catalytic Applications

The pyrazole-based ligand precursors of this compound have been used in the synthesis of N,N,O-chelate zinc enolate complexes, demonstrating their catalytic potential in rapid polymerization processes. This area of research is pivotal in materials science and polymer chemistry (Yu et al., 2013).

Future Directions

The future directions for the study of “1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone” and its derivatives could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine their safety and hazards, as well as their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways highlights its potential as a biochemical modulator . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown cytotoxic effects on cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells . These effects are mediated through the disruption of cell signaling pathways and induction of apoptosis. Additionally, this compound has been found to alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, leading to the accumulation of acetylcholine and subsequent disruption of neural transmission . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations. These findings highlight the importance of dosage optimization in the potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. These interactions highlight the compound’s potential impact on metabolic processes and its relevance in pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy. These findings underscore the importance of understanding the transport mechanisms of this compound for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYMIRMFIZXRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363337
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-63-0
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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